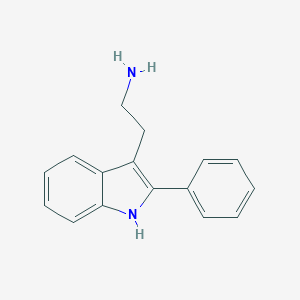

2-(2-phenyl-1H-indol-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJIMWXWTRWIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433817 | |

| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-80-7 | |

| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indole Derived Ethanamines and Tryptamine Analogs

The chemical architecture of 2-(2-phenyl-1H-indol-3-yl)ethanamine places it firmly within the category of indole-derived ethanamines, a group that includes the well-known neuromodulator tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine). Tryptamines are monoamine alkaloids characterized by an indole (B1671886) nucleus connected to an amino group by a two-carbon sidechain. nih.govwikipedia.org This core structure is the foundation for a multitude of biologically active compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org

Substituted tryptamines are compounds where hydrogen atoms on the indole ring, the ethyl sidechain, or the amino group are replaced by other functional groups. wikipedia.org this compound is thus a tryptamine analog, distinguished by the presence of a phenyl substituent at the C2 position of the indole ring. This modification significantly alters the molecule's steric and electronic properties compared to unsubstituted tryptamine, influencing its interaction with biological targets. Research into tryptamine analogs is extensive, often focusing on their affinity for serotonin receptors (e.g., 5-HT1a, 5-HT2a, 5-HT2c) and their potential to modulate neurological pathways. nih.govnih.gov The study of these analogs helps to elucidate structure-activity relationships and to develop compounds with specific pharmacological profiles. nih.gov

Significance of the 2 Phenyl Indole Scaffold in Medicinal Chemistry

The 2-phenyl indole (B1671886) core is recognized in medicinal chemistry as a "privileged structure". rsc.orgresearchgate.net This term describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a fruitful starting point for drug discovery. The versatility of the 2-phenyl indole framework has led to its incorporation into a wide array of therapeutic agents. omicsonline.orgnih.gov

The biological potential of this scaffold is broad, with derivatives exhibiting activities across numerous disease areas. omicsonline.orgmdpi.comnih.gov It is the parent structure for a group of nonsteroidal selective estrogen receptor modulators (SERMs), including zindoxifene (B1684292) and bazedoxifene. wikipedia.org Furthermore, compounds containing this moiety have been investigated for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. omicsonline.orgmdpi.comopenmedicinalchemistryjournal.com The ability to functionalize the scaffold at various positions allows for the fine-tuning of its pharmacological activity, enabling medicinal chemists to optimize compounds for specific targets. rsc.orgresearchgate.netnih.gov

| Derivative Class | Therapeutic Area | Reported Activity | Reference |

|---|---|---|---|

| General 2-Phenyl Indoles | Anti-inflammatory | Inhibition of nitric oxide production and NFκB | nih.gov |

| Substituted 2-Phenyl Indoles | Oncology | Anticancer activity against various cell lines | omicsonline.orgopenmedicinalchemistryjournal.com |

| SERMs (e.g., Bazedoxifene) | Endocrinology | Selective estrogen receptor modulation | wikipedia.org |

| General 2-Phenyl Indoles | Infectious Diseases | Antimicrobial and antifungal effects | omicsonline.org |

| General 2-Phenyl Indoles | Neurology | Potential neuroprotective properties | omicsonline.org |

Mechanistic Investigations at the Molecular and Cellular Levels

Detailed Analysis of Receptor-Ligand Interactions (e.g., Serotonin (B10506) Receptors, IL-1R1)

Searches for data on the binding affinity and interaction of 2-(2-phenyl-1H-indol-3-yl)ethanamine with serotonin receptors and the Interleukin-1 Receptor, Type 1 (IL-1R1) did not yield specific results. While the broader class of tryptamines and indole (B1671886) derivatives has been studied for serotonin receptor activity, no binding assays or interaction models for this compound itself are available in the reviewed literature.

Similarly, while a related compound, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), has been investigated for its modulatory effects on the IL-1β:IL-1R1 binding affinity, no such studies have been published for the N-unsubstituted this compound.

Characterization of Enzyme Inhibition Profiles (e.g., Bacterial Topoisomerases, Fungal Demethylases)

There is no available scientific literature detailing the enzyme inhibition profile of this compound. Specific assays to determine its inhibitory activity against bacterial topoisomerases (such as DNA gyrase and topoisomerase IV) or fungal demethylases have not been reported. Research on other indole-based compounds as potential topoisomerase inhibitors or antifungal agents exists, but this data is not applicable to the specific molecule .

Modulation of Intracellular Signaling Pathways (e.g., Extracellular Signal-Regulated Kinases (ERKs), Receptor Endocytosis)

No studies were found that investigated the effects of this compound on intracellular signaling pathways. Consequently, there is no data on its potential to modulate the activity of Extracellular Signal-Regulated Kinases (ERKs) or to influence processes such as receptor endocytosis.

In Vitro and In Vivo Pharmacodynamic Assessments

Specific in vitro or in vivo pharmacodynamic assessments for this compound are not available in the public domain. Research detailing its biological effects, target engagement, or dose-response relationships in either cellular or whole-organism models has not been published.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Binding Prediction (e.g., IL-1R1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting the binding affinity and mode of action of a drug candidate with its protein target.

Studies have been conducted on derivatives of 2-(2-phenyl-1H-indol-3-yl)ethanamine, such as DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], to explore their potential as modulators of the interleukin-1 beta (IL-1β) and its receptor, IL-1R1. nih.govresearchgate.net The interaction between IL-1β and IL-1R1 is a key pathway in inflammatory responses, implicated in various autoimmune diseases. nih.gov

To predict how these compounds might interact with the IL-1R1 receptor, docking simulations were performed. nih.govresearchgate.net These simulations aimed to identify possible binding poses of DPIE and its synthesized derivatives within the receptor's structure. The findings from these simulations are significant as they indicate that modifications to the indole (B1671886) structure of these compounds could modulate the binding affinity between IL-1β and IL-1R1. nih.govnih.gov This modulation, in turn, could either reduce or enhance the production of pro-inflammatory cytokines like IL-6 and IL-8. nih.govresearchgate.net For instance, simulations showed that certain derivatives were deeply buried in a specific pocket (S1) of IL-1R1, which could directly affect the receptor's interaction with IL-1β. nih.gov

The results from these docking studies provide a molecular basis for the observed biological effects of these compounds on cytokine production in human gingival fibroblasts. researchgate.net By correlating the predicted binding modes with experimental data, researchers can better understand the structure-activity relationship and design more effective modulators of the IL-1 pathway.

Summary of Molecular Docking Findings for DPIE Derivatives

| Compound Type | Target Receptor | Simulation Goal | Predicted Outcome | Reference |

|---|---|---|---|---|

| DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives | IL-1R1 | Predict binding pose and interaction with the receptor. | Modification of the indole site can modulate IL-1β:IL1R1 binding affinity. | nih.govresearchgate.net |

| Specific DPIE Derivatives | IL-1R1 S1 Pocket | Analyze binding within specific receptor sites. | Deep burial in the S1 pocket could directly influence the IL-1R1 and IL-1β interaction. | nih.gov |

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netcyberleninka.ru

While specific DFT studies on this compound were not prominently available, research on closely related indole-containing compounds, such as tryptamine (B22526) derivatives, demonstrates the utility of this approach. nih.govresearchgate.net For these molecules, DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, are employed to optimize the molecular structure and compare the theoretical bond lengths and angles with experimental data obtained from X-ray crystallography. nih.gov

Such analyses provide insights into the molecule's stability and reactivity. The energies of the HOMO and LUMO are particularly important as they help in understanding the electronic transitions and reactivity of the compound. The HOMO-LUMO energy gap is a key parameter used to describe the molecule's excitability and chemical hardness. These computational studies are often performed to understand the spatial electron distribution and to predict the reactivity of different sites within the molecule. researchgate.netcyberleninka.ru This information is invaluable for predicting how the molecule might interact with biological targets and for designing new derivatives with enhanced activity. researchgate.net

Applications of DFT in Analyzing Indole Derivatives

| DFT Application | Information Gained | Significance | Reference |

|---|---|---|---|

| Structure Optimization | Comparison of theoretical vs. experimental bond lengths and angles. | Validates the computational model and provides an accurate molecular geometry. | nih.gov |

| HOMO/LUMO Analysis | Calculation of frontier molecular orbital energies and their spatial distribution. | Predicts electronic transitions, chemical reactivity, and kinetic stability. | researchgate.netcyberleninka.ru |

| Vibrational Analysis | Interpretation of fundamental vibrational frequencies. | Aids in the characterization of the compound by correlating with FT-IR and Raman spectra. | researchgate.net |

Molecular Modeling for Understanding Biological Activity and Rational Drug Design

Molecular modeling encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. It is a cornerstone of rational drug design, enabling scientists to build models of biological systems and design molecules with specific properties to interact with them.

For compounds based on the indole ethylamine (B1201723) scaffold, molecular modeling is used to establish a clear structure-activity relationship (SAR). By creating and analyzing 3D models of the ligand and its receptor, researchers can identify the key pharmacophoric features required for biological activity. This understanding guides the synthesis of new derivatives with improved efficacy and selectivity. mdpi.com

The development of novel dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV) from 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives is an example of rational drug design. nih.gov In such studies, a series of compounds are designed, synthesized, and then evaluated for their biological activity. The experimental results are then rationalized through molecular modeling to understand why certain substitutions lead to enhanced potency. This iterative process of design, synthesis, testing, and modeling accelerates the discovery of promising lead compounds. nih.gov

Furthermore, molecular modeling, in conjunction with docking studies, plays a significant role in clarifying the binding modes of potential drugs. jocpr.commdpi.com By visualizing the interactions between an indole derivative and its target protein, such as hydrogen bonds or hydrophobic interactions, scientists can propose modifications to the ligand to enhance these interactions, thereby improving its binding affinity and biological effect. jocpr.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Improved Efficiency and Scalability

While classical methods like the Fischer indole (B1671886) synthesis provide a foundational approach to the indole core, future research must prioritize the development of more efficient and scalable synthetic routes for 2-(2-phenyl-1H-indol-3-yl)ethanamine and its analogs. Current multi-step syntheses of related derivatives can be complex and may not be suitable for large-scale production.

Future synthetic explorations should focus on:

Continuous Flow Chemistry: Implementing continuous flow methodologies could offer significant advantages in terms of reaction control, safety, and scalability.

Catalyst Optimization: Investigating novel and more efficient catalysts for key bond-forming reactions could improve yields and reduce production costs.

Green Chemistry Approaches: The integration of environmentally benign solvents and reagents will be crucial for sustainable manufacturing processes.

A streamlined and cost-effective synthesis is a critical prerequisite for extensive preclinical and clinical evaluation.

Comprehensive Mechanistic Elucidation of Biological Actions

Preliminary studies have indicated that derivatives of this compound can modulate the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in response to stimuli like IL-1β. nih.govnih.gov Docking simulations have suggested potential interactions with the IL-1 receptor (IL-1R1). researchgate.net However, a comprehensive understanding of the compound's mechanism of action is still lacking.

Future mechanistic studies should aim to:

Identify Primary Molecular Targets: Utilizing techniques like affinity chromatography, proteomics, and thermal shift assays can help in unequivocally identifying the direct binding partners of the compound.

Map Downstream Signaling Pathways: Once the primary target is identified, detailed investigation of the subsequent signaling cascades is necessary to understand the full spectrum of its cellular effects.

Elucidate Receptor Interactions: Further computational and experimental studies are needed to validate and characterize the binding mode of the compound to its target receptor(s), which will be invaluable for rational drug design.

A thorough understanding of the molecular mechanisms will not only support its therapeutic rationale but also help in identifying potential biomarkers for patient stratification.

Advanced Structure-Activity Relationship Studies for Lead Optimization

Initial structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights. For instance, the presence of a phenyl group at the 2-position of the indole moiety appears to be important for its anti-inflammatory activity. nih.gov However, a more systematic and advanced SAR exploration is warranted for lead optimization.

Key areas for future SAR studies include:

Systematic Modification of the Phenyl Ring: Investigating the impact of various substituents on the phenyl ring at the 2-position to enhance potency and selectivity.

Exploration of the Ethylamine (B1201723) Side Chain: Modifying the length and substitution of the ethylamine side chain to optimize pharmacokinetic and pharmacodynamic properties.

Derivatization of the Indole Nucleus: Exploring substitutions at different positions of the indole ring to fine-tune the biological activity and physicochemical properties.

These studies will be instrumental in designing new analogs with improved therapeutic profiles.

Preclinical Development and In Vivo Efficacy Studies for Therapeutic Potential

Currently, there is a significant gap in the in vivo data for this compound. While some related bisindole compounds have undergone preliminary in vivo testing for other indications, specific preclinical data for this compound in relevant disease models is lacking. researchgate.netnih.gov

A robust preclinical development plan should include:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compound in relevant animal models of inflammatory diseases or other potential indications.

Toxicology and Safety Pharmacology: Conducting comprehensive toxicology studies to establish a safety profile and identify any potential adverse effects.

Successful preclinical development is a critical step towards obtaining regulatory approval for human clinical trials.

Investigation of Selectivity Profiles and Off-Target Effects

The selectivity of a drug candidate is a crucial determinant of its safety and therapeutic window. As of now, the selectivity profile of this compound against a broader panel of biological targets is unknown.

Future research should focus on:

Comprehensive Kinase and Receptor Profiling: Screening the compound against a wide range of kinases, G-protein coupled receptors (GPCRs), and other relevant target families to identify any potential off-target interactions.

In Vitro and In Silico Predictions: Employing computational models and in vitro assays to predict and assess potential off-target liabilities early in the development process.

Potential for Combination Therapies and Repurposing Strategies

The anti-inflammatory properties of this compound derivatives suggest their potential use in combination with other anti-inflammatory or immunomodulatory agents. Such combinations could offer synergistic effects and allow for lower doses of individual drugs, potentially reducing side effects.

Q & A

Q. What synthetic strategies are employed for the preparation of 2-(2-phenyl-1H-indol-3-yl)ethanamine?

The compound is typically synthesized via Fischer indole synthesis , where phenylhydrazine reacts with a suitable ketone under acidic conditions. Substituted indole derivatives are functionalized through electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, chlorinated analogs are prepared via direct halogenation of the indole ring, followed by amine group introduction .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert atmosphere at -20°C. Desiccate to prevent hygroscopic degradation. Safety protocols for analogs recommend chemical fume hoods due to amine volatility .

Q. What chromatographic methods ensure purity assessment during synthesis?

- Reverse-phase HPLC (C18 columns with acetonitrile/water gradient) separates synthetic byproducts.

- TLC (silica gel, ethyl acetate:hexane 3:7) monitors reaction progress.

- GC-MS detects volatile impurities in final products .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives for NMDA receptor antagonism?

- Molecular docking (AutoDock Vina) predicts binding modes to NMDA receptor subunits.

- Pharmacophore modeling identifies critical interaction points.

- Molecular dynamics simulations assess ligand-receptor complex stability. These methods validated chloro-substituted analogs as voltage-dependent inhibitors .

Q. How do electronic effects of para-substituents on the phenyl ring influence pharmacological activity?

- Hammett plots correlate substituent σ values with receptor binding energies.

- Electron-withdrawing groups (e.g., -Cl) enhance NMDA affinity by stabilizing charge-transfer complexes.

- QSAR models quantify these effects, as shown in fluorophenyl derivatives .

Q. What experimental approaches resolve discrepancies in reported biological activities of derivatives?

- Comparative radioligand binding assays across receptor subtypes (e.g., 5-HT1A vs 5-HT2A) under standardized conditions clarify selectivity.

- Meta-analysis of IC50 values with attention to assay parameters (cell type, incubation time) resolves inconsistencies, as applied in tryptamine studies .

Q. What in vitro models best predict neuroprotective efficacy?

Q. How do chloro and methyl substituents affect the pharmacological profile?

Chloro groups enhance NMDA receptor inhibition by increasing lipophilicity and membrane permeability, while methyl substituents improve metabolic stability. Structure-activity relationship (SAR) studies on dichloro-methyl derivatives demonstrate these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.